3'-Methyl-4-O-methylhelichrysetin

Description

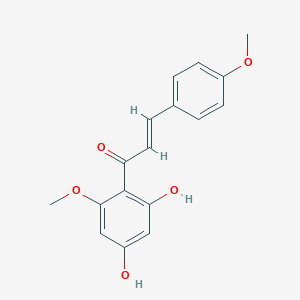

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROJPKUFDFWHAO-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3'-Methyl-4-O-methylhelichrysetin CAS number 109471-13-8.

CAS Number: 109471-13-8

Synonyms: 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone

This technical guide provides a summary of the available information on 3'-Methyl-4-O-methylhelichrysetin, a natural chalcone (B49325) isolated from the bark of Cephalotaxus species. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a flavonoid belonging to the chalcone class of compounds. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

| Property | Value | Source |

| CAS Number | 109471-13-8 | [1] |

| Molecular Formula | C₁₈H₁₈O₅ | - |

| Molecular Weight | 314.3 g/mol | - |

| Natural Source | Bark of Cephalotaxus affine and Cephalotaxus sinensis | [2][3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [3] |

Structure:

Caption: Chemical structure of this compound.

Biological Activity and Mechanism of Action

General Context of Chalcones

Chalcones as a chemical class are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects.[4][5][6][7][8][9][10][11] Their mechanisms of action are diverse and can involve the modulation of various signaling pathways.

Activity of this compound

While compounds isolated from the Cephalotaxus genus, particularly alkaloids, have been shown to possess cytotoxic properties, specific data for the chalcones from this genus, including this compound, are lacking.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the reviewed literature. General methodologies for working with chalcones are summarized below.

General Chalcone Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of chalcones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][12]

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Synthesis

A specific synthetic route for this compound is not described in the available literature. Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde.

Caption: General scheme for chalcone synthesis via Claisen-Schmidt condensation.

Spectroscopic Data

Specific NMR or mass spectrometry data for this compound could not be retrieved from the searched databases.

Conclusion

This compound is a naturally occurring chalcone with a defined chemical structure. However, there is a significant gap in the publicly available scientific literature regarding its specific biological activities, mechanism of action, and quantitative data. While the broader class of chalcones is well-studied and known for a variety of pharmacological effects, this specific compound remains largely uncharacterized in terms of its biological function. Further research is required to elucidate the potential therapeutic properties of this compound.

References

- 1. This compound | 109471-13-8 [chemicalbook.com]

- 2. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]

- 3. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxicity, anti-oxidative and anti-inflammatory activity of chalcones and influence of A-ring modifications on the pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chalcones: an update on cytotoxic and chemoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. mdpi.com [mdpi.com]

The Biological Activity of 3'-Methyl-4-O-methylhelichrysetin: An Overview Based on Current Scientific Literature

Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals a significant lack of specific data on the biological activity of 3'-Methyl-4-O-methylhelichrysetin. This chalcone (B49325), isolated from the bark of Cephalotaxus affine, is commercially available as a reference standard, yet its specific pharmacological effects, mechanisms of action, and potential therapeutic applications remain uninvestigated in publicly accessible research.[1][2]

Therefore, this document serves not as an in-depth technical guide on this compound itself, but as a broader overview of the well-documented biological activities of chalcones as a chemical class. This information is intended to provide a foundational context for researchers, scientists, and drug development professionals interested in the potential of this and related compounds. Due to the absence of specific experimental data for this compound, the core requirements for quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled at this time.

The Pharmacological Potential of Chalcones: A Promising Scaffold

Chalcones are a class of flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is responsible for their broad spectrum of pharmacological activities.[3][4][5] Preclinical studies have extensively demonstrated the potential of various chalcone derivatives in several therapeutic areas.[3]

Anticancer Activity

Numerous synthetic and natural chalcones have exhibited significant cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action are often multifaceted and can include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[6]

-

Cell Cycle Arrest: Halting the proliferation of malignant cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.

-

Enzyme Inhibition: Targeting key enzymes involved in cancer progression.[5]

For instance, some chalcone derivatives have shown the ability to interact with and inhibit enzymes like protein tyrosine kinases, which are crucial for cell signaling and growth.[2]

Anti-inflammatory Properties

Chalcones are recognized for their potent anti-inflammatory effects.[7][8][9] Their mechanisms often involve the modulation of key inflammatory pathways:

-

Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes.

-

Downregulation of Pro-inflammatory Cytokines: Reducing the production of signaling molecules like interleukins (e.g., IL-6) and tumor necrosis factor-alpha (TNF-α).[8]

-

Inhibition of NF-κB Signaling: Suppressing the activation of the transcription factor NF-κB, a master regulator of the inflammatory response.[8]

The methylation of hydroxyl groups on the chalcone scaffold, a structural feature of this compound, has been shown in some flavonoids to enhance their anti-inflammatory properties by increasing lipophilicity and cellular uptake.[8]

Antioxidant Activity

The phenolic hydroxyl groups present in many chalcones contribute to their antioxidant properties.[10][11][12] They can act as free radical scavengers, neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that can cause cellular damage. The antioxidant capacity of chalcones is a key contributor to their protective effects in various pathological conditions, including inflammation and cancer.[10]

Enzyme Inhibition

Chalcones have been identified as inhibitors of a wide range of enzymes, which underpins many of their therapeutic effects.[13][14][15] Examples of enzymes inhibited by chalcones include:

-

Monoamine Oxidase (MAO): Presenting potential for the treatment of neurodegenerative diseases.

-

Cholinesterases: Relevant for the management of Alzheimer's disease.[13]

-

α-Glucosidase and α-Amylase: Indicating potential as antidiabetic agents.[3]

-

Phosphodiesterase-4 (PDE4): An enzyme involved in inflammatory pathways.[16]

Future Directions and Conclusion

While the biological activities of the broader chalcone family are well-documented, this compound remains an unexplored entity. Its structural features, including the presence of methoxy (B1213986) and methyl groups, suggest that it may possess interesting pharmacological properties worthy of investigation.

Future research should focus on elucidating the specific biological profile of this compound. Initial studies could involve a broad screening for its cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities. Should any significant activity be identified, subsequent research could then delve into its mechanism of action, identify its molecular targets, and explore its potential for therapeutic development.

References

- 1. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]

- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives [mdpi.com]

- 7. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

Unraveling the Molecular Mechanisms of 3'-Methyl-4-O-methylhelichrysetin: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 3'-Methyl-4-O-methylhelichrysetin, a chalcone (B49325) isolated from the bark of Cephalotaxus species. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes the extensive body of research on the bioactivity of chalcones, particularly those with similar substitution patterns, to infer its likely molecular targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents. It details potential anti-inflammatory and antioxidant mechanisms, provides exemplary experimental protocols for validation, and presents key signaling pathways in a visually structured format.

Introduction

This compound is a naturally occurring chalcone, a class of compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The biological activity of chalcones is largely attributed to their ability to act as Michael acceptors, allowing for covalent interactions with nucleophilic residues on key regulatory proteins. The substitution pattern on the aromatic rings, such as the presence of methyl and methoxy (B1213986) groups in this compound, is known to significantly modulate their biological efficacy.[1] This guide will focus on the two primary signaling pathways likely influenced by this compound: the NF-κB and the Keap1-Nrf2 pathways.

Inferred Mechanism of Action: Modulation of Key Signaling Pathways

Based on the well-established pharmacology of chalcones, the mechanism of action of this compound is likely centered on its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Chalcones are known to inhibit NF-κB activation through multiple mechanisms. Their α,β-unsaturated ketone moiety can react with cysteine residues in the IKK complex, thereby inhibiting its kinase activity. This prevents the phosphorylation and degradation of IκBα, ultimately blocking NF-κB nuclear translocation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its ubiquitination and proteasomal degradation. In response to oxidative stress, electrophiles like chalcones can react with reactive cysteine residues on Keap1. This modification induces a conformational change in Keap1, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.

Quantitative Data on Related Chalcones

While specific quantitative data for this compound is not available, the following table summarizes the reported bioactivities of structurally related chalcones to provide a reference for potential efficacy.

| Compound | Biological Activity | Cell Line/Model | IC50 / EC50 | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) | Cytotoxicity | SMMC-7721 (Hepatoma) | 32.3 µM | [2] |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Apoptosis Induction | SMMC-7721 (Hepatoma) | 9.0 µM | [2] |

| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone | Antiproliferative | HeLa (Cervical Cancer) | 10.05 µM | [3] |

| 2-methoxy-4-propylphenol derivative | Cytotoxicity | HepG2 (Hepatoma) | 4.2 µM | [4] |

Experimental Protocols

To validate the inferred mechanisms of action for this compound, the following standard experimental protocols are recommended.

General Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Total Synthesis of 3'-Methyl-4-O-methylhelichrysetin: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the total synthesis of 3'-Methyl-4-O-methylhelichrysetin, a substituted chalcone (B49325) with potential applications in medicinal chemistry. The synthesis is centered around a Claisen-Schmidt condensation reaction between a custom-synthesized acetophenone (B1666503) derivative and a commercially available benzaldehyde (B42025) derivative. This protocol outlines a plausible multi-step synthesis for the key acetophenone intermediate, 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone, beginning from commercially available phloroglucinol (B13840). Detailed experimental procedures, quantitative data, and a complete workflow visualization are provided to facilitate replication and further investigation by researchers in organic synthesis and drug discovery.

Introduction

Chalcones are a class of organic compounds that form the central core for a variety of important biological compounds, including flavonoids and isoflavonoids. This compound, with its specific substitution pattern, is a target of interest for biological screening. The total synthesis of this molecule relies on the robust and versatile Claisen-Schmidt condensation. This reaction joins two key aromatic precursors: an acetophenone derivative and a benzaldehyde derivative. While 4-methoxybenzaldehyde (B44291) is readily available, the required 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone is not. Therefore, a multi-step synthesis for this key intermediate is proposed and detailed herein.

Overall Synthetic Scheme

The total synthesis of this compound is accomplished in a four-step sequence, commencing with the Friedel-Crafts acylation of phloroglucinol, followed by a C-methylation, a selective O-methylation, and culminating in a base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

Step 1: Synthesis of 2',4',6'-Trihydroxyacetophenone (B23981) (Phloroacetophenone) (I)

This procedure follows the well-established Hoesch reaction for the acylation of phloroglucinol.

Materials:

-

Phloroglucinol (anhydrous)

-

Acetonitrile (B52724) (freshly distilled)

-

Zinc chloride (fused)

-

Dry ether

-

Dry hydrogen chloride gas

-

Hydrochloric acid (10%)

Procedure:

-

A solution of anhydrous phloroglucinol (1 eq) and acetonitrile (1.2 eq) in dry ether is prepared in a round-bottom flask equipped with a gas inlet tube and a calcium chloride drying tube.

-

The flask is cooled in an ice-salt bath, and fused zinc chloride (0.5 eq) is added.

-

A rapid stream of dry hydrogen chloride gas is passed through the solution for 2-3 hours with occasional shaking.

-

The flask is sealed and stored in a refrigerator for 24-48 hours, during which a ketimine hydrochloride precipitate forms.

-

The ether is decanted, and the solid residue is washed with dry ether.

-

The solid is hydrolyzed by heating with 10% hydrochloric acid on a steam bath for 1-2 hours.

-

Upon cooling, crude 2',4',6'-trihydroxyacetophenone precipitates. It is filtered, washed with cold water, and recrystallized from hot water to yield pure phloroacetophenone (I).

Step 2: Synthesis of 2',4',6'-Trihydroxy-3'-methylacetophenone (II)

This step introduces the methyl group onto the aromatic ring via a direct C-methylation.

Materials:

-

2',4',6'-Trihydroxyacetophenone (I)

-

Potassium carbonate

-

Methyl iodide

-

Methanol

Procedure:

-

To a solution of 2',4',6'-trihydroxyacetophenone (I) (1 eq) in methanol, anhydrous potassium carbonate (3 eq) is added.

-

The mixture is stirred at room temperature, and methyl iodide (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is acidified with dilute hydrochloric acid and extracted with ethyl acetate (B1210297).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated.

-

The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford 2',4',6'-trihydroxy-3'-methylacetophenone (II).

Step 3: Synthesis of 2',4'-Dihydroxy-3'-methyl-6'-methoxyacetophenone (III)

This step involves the selective methylation of one hydroxyl group.

Materials:

-

2',4',6'-Trihydroxy-3'-methylacetophenone (II)

-

Potassium carbonate

-

Dimethyl sulfate

-

Acetone

Procedure:

-

2',4',6'-trihydroxy-3'-methylacetophenone (II) (1 eq) is dissolved in dry acetone.

-

Anhydrous potassium carbonate (1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Dimethyl sulfate (1.05 eq) is added dropwise, and the reaction mixture is refluxed for 4-6 hours.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography to yield 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone (III).

Step 4: Total Synthesis of this compound (IV)

The final product is synthesized via a Claisen-Schmidt condensation.

Materials:

-

2',4'-Dihydroxy-3'-methyl-6'-methoxyacetophenone (III)

-

4-Methoxybenzaldehyde

-

Potassium hydroxide (B78521)

-

Hydrochloric acid (10%)

Procedure:

-

A solution of 2',4'-dihydroxy-3'-methyl-6'-methoxyacetophenone (III) (1 eq) and 4-methoxybenzaldehyde (1.1 eq) is prepared in ethanol.

-

The solution is cooled in an ice bath, and a solution of potassium hydroxide (3 eq) in water is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the mixture is poured into ice-cold water and acidified with 10% hydrochloric acid.

-

The precipitated solid is filtered, washed with cold water until neutral, and dried.

-

The crude product is recrystallized from ethanol to afford pure this compound (IV).

Data Presentation

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Catalyst/Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phloroglucinol | 1 | Acetonitrile | 1.2 | ZnCl₂, HCl | 0.5, xs | Dry Ether | 0 -> RT | 24-48 | 60-70 |

| 2 | 2',4',6'-Trihydroxyacetophenone (I) | 1 | Methyl iodide | 1.1 | K₂CO₃ | 3 | Methanol | RT | 24 | 50-60 |

| 3 | 2',4',6'-Trihydroxy-3'-methylacetophenone (II) | 1 | Dimethyl sulfate | 1.05 | K₂CO₃ | 1.1 | Acetone | Reflux | 4-6 | 40-50 |

| 4 | 2',4'-Dihydroxy-3'-methyl-6'-methoxyacetophenone (III) | 1 | 4-Methoxybenzaldehyde | 1.1 | KOH | 3 | Ethanol | RT | 24-48 | 70-80 |

Mandatory Visualization

Caption: Total synthesis workflow for this compound.

Green Synthesis of 3'-Methyl-4-O-methylhelichrysetin Derivatives: Application Notes and Protocols for Researchers

For Immediate Release

A detailed guide for the eco-friendly synthesis of 3'-Methyl-4-O-methylhelichrysetin derivatives, offering researchers and drug development professionals scalable and sustainable methods. This document outlines microwave-assisted, ultrasound-assisted, and grinding techniques, complete with experimental protocols and quantitative data. The application notes also explore the potential anti-inflammatory and antibacterial activities of these compounds, supported by signaling pathway diagrams.

Introduction

This compound, a chalcone (B49325) derivative, belongs to the flavonoid family, a class of natural compounds renowned for their diverse pharmacological activities. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are precursors in flavonoid biosynthesis and have demonstrated a wide array of biological effects, including anti-inflammatory, antibacterial, and anticancer properties. The development of green and sustainable synthetic methods for these valuable compounds is a critical area of research, aiming to reduce the environmental impact of chemical synthesis. This document provides detailed protocols for the green synthesis of this compound derivatives and explores their biological significance.

Green Synthesis Strategies

The synthesis of this compound, also known as 3'-Methyl-2',4'-dihydroxy-4,6'-dimethoxychalcone, is achieved via the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and benzaldehyde. Traditional methods often involve hazardous solvents and harsh conditions. The following green chemistry approaches offer environmentally benign alternatives.

Core Reaction: Claisen-Schmidt Condensation

The fundamental reaction for the synthesis of the target chalcone is the base-catalyzed condensation of 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone and 4-methoxybenzaldehyde (B44291) .

Figure 1: General scheme for the Claisen-Schmidt condensation to synthesize this compound.

Experimental Protocols

The following protocols detail three distinct green synthesis methods for this compound derivatives.

Method 1: Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times and often improving yields.

Protocol:

-

In a microwave-safe vessel, combine 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone (1 mmol) and 4-methoxybenzaldehyde (1.2 mmol).

-

Add a catalytic amount of solid potassium hydroxide (B78521) (0.2 mmol).

-

Irradiate the mixture in a domestic microwave oven at a power of 180-300 W for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Dissolve the residue in a minimal amount of ethanol (B145695) and pour it into a beaker containing crushed ice and water.

-

Acidify the solution with dilute HCl (1 M) to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Figure 2: Workflow for microwave-assisted synthesis.

Method 2: Ultrasound-Assisted Synthesis

Sonication provides a mechanical energy source that can enhance reaction rates and yields through acoustic cavitation.

Protocol:

-

In a flask, dissolve 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone (1 mmol) and 4-methoxybenzaldehyde (1.2 mmol) in a minimal amount of ethanol.

-

Add an aqueous solution of sodium hydroxide (40% w/v, 2 mL).

-

Immerse the flask in an ultrasonic water bath and sonicate at room temperature for 15-30 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, transfer the reaction mixture to a beaker containing crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the product by recrystallization from a suitable solvent like ethanol.

Figure 3: Workflow for ultrasound-assisted synthesis.

Method 3: Grinding (Solvent-Free) Technique

This mechanochemical method avoids the use of solvents, making it an exceptionally green and efficient process.

Protocol:

-

In a mortar, place 2',4'-dihydroxy-6'-methoxy-3'-methylacetophenone (1 mmol), 4-methoxybenzaldehyde (1.2 mmol), and a catalytic amount of solid sodium hydroxide (0.2 mmol).

-

Grind the mixture with a pestle at room temperature for 5-10 minutes. The mixture will typically turn into a paste and then solidify.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, add a small amount of cold water and dilute HCl to the mortar to neutralize the catalyst and precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize from ethanol to obtain the pure chalcone.

Figure 4: Workflow for the grinding synthesis technique.

Quantitative Data Summary

The following table summarizes typical quantitative data for the green synthesis of chalcones with similar substitution patterns, providing a benchmark for the synthesis of this compound derivatives.

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave-Assisted | KOH | Solvent-free | - | 2-5 min | 85-95 | [1] |

| Ultrasound-Assisted | NaOH | Ethanol | Room Temp. | 15-30 min | 80-92 | [2] |

| Grinding | NaOH | Solvent-free | Room Temp. | 5-10 min | 90-98 | [3] |

Potential Biological Activities and Signaling Pathways

Chalcones are known to exhibit a range of biological activities. Based on the literature for structurally related compounds, this compound derivatives are anticipated to possess anti-inflammatory and antibacterial properties.

Anti-Inflammatory Activity

Chalcones can modulate inflammatory responses by interfering with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

NF-κB Signaling Pathway Inhibition:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Chalcones can inhibit this pathway at multiple points, including the inhibition of IKK activity and the prevention of IκBα degradation, thereby blocking NF-κB nuclear translocation.[4]

Figure 5: Proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway Modulation:

The MAPK cascade, including ERK, JNK, and p38, is another critical pathway in the inflammatory response. Chalcones have been shown to modulate this pathway, often by inhibiting the phosphorylation of key kinases, which in turn suppresses the downstream activation of transcription factors like AP-1, leading to reduced expression of inflammatory mediators.[5][6]

Figure 6: Proposed modulation of the MAPK signaling pathway.

Antibacterial Activity

Chalcones can exert antibacterial effects through various mechanisms, primarily by disrupting bacterial cell integrity and inhibiting essential enzymes.

Mechanisms of Antibacterial Action:

-

Cell Membrane Disruption: The lipophilic nature of chalcones allows them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Enzyme Inhibition: Chalcones can inhibit crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[7]

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note and Protocol: Purification of 3'-Methyl-4-O-methylhelichrysetin using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Methyl-4-O-methylhelichrysetin is a chalcone, a class of flavonoids, that has been isolated from the bark of Cephalotaxus affine.[1] As with many natural products, obtaining a pure sample is crucial for accurate biological and pharmacological studies. Column chromatography is a fundamental and highly effective technique for the purification of flavonoids from crude plant extracts.[2] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The methodology is based on established principles for the separation of flavonoids.[3][4][5]

Data Presentation

The efficiency of column chromatography is dependent on several parameters. The following table summarizes typical parameters used for the purification of flavonoids, which can be adapted for this compound.

| Parameter | Typical Value/Range | Purpose |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Adsorbent for separating compounds based on polarity.[6] |

| Mobile Phase (Eluent) | Gradient of Hexane (B92381):Ethyl Acetate (B1210297) (e.g., 100:0 to 50:50 v/v) | To elute compounds from the column with increasing solvent polarity. |

| Column Dimensions | Diameter: 2-5 cm; Length: 30-50 cm | To accommodate a sufficient amount of stationary phase for separation. |

| Sample Load | 1-5% of the total weight of the stationary phase | To prevent overloading the column and ensure good separation. |

| Flow Rate | 1-5 mL/min | To allow for proper equilibration between the stationary and mobile phases. |

| Fraction Volume | 10-25 mL | To collect eluent in manageable volumes for analysis. |

| Monitoring Technique | Thin Layer Chromatography (TLC) | To identify fractions containing the purified compound.[4][7] |

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude extract.

1. Materials and Reagents

-

Crude extract containing this compound

-

Silica gel (60-120 mesh)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Glass chromatography column

-

Cotton wool or glass wool

-

Sand (acid-washed)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

-

Rotary evaporator

2. Preparation of the Column

-

Ensure the chromatography column is clean and dry.

-

Securely place a small plug of cotton wool or glass wool at the bottom of the column to prevent the silica gel from washing out.[8]

-

Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[8]

-

Prepare a slurry of silica gel in n-hexane.[7] The amount of silica gel should be 20 to 100 times the weight of the crude extract to be purified.

-

Carefully pour the silica gel slurry into the column.[7] Gently tap the column to ensure even packing and to remove any air bubbles.[7]

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.[8] Do not let the column run dry.[7]

-

Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to protect it from disturbance during sample and solvent addition.[8]

3. Sample Preparation and Loading

-

Dissolve the crude extract in a minimal amount of a suitable solvent. Given the solubility of this compound, dichloromethane (B109758) or a mixture of hexane and ethyl acetate is recommended.[9]

-

Alternatively, the crude extract can be adsorbed onto a small amount of silica gel (dry loading). To do this, dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

-

Carefully apply the prepared sample to the top of the column.[10] If using the dry loading method, carefully add the silica gel with the adsorbed sample to the top of the column.

-

Drain the solvent until the sample has fully entered the silica gel bed.

4. Elution and Fraction Collection

-

Begin the elution with a non-polar mobile phase, such as 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (gradient elution). A suggested gradient is as follows:

-

100% Hexane

-

95:5 Hexane:Ethyl Acetate

-

90:10 Hexane:Ethyl Acetate

-

80:20 Hexane:Ethyl Acetate

-

70:30 Hexane:Ethyl Acetate

-

50:50 Hexane:Ethyl Acetate

-

-

Collect the eluent in fractions of a consistent volume (e.g., 20 mL) in separate test tubes or flasks.[7]

5. Fraction Analysis

-

Monitor the separation by analyzing the collected fractions using TLC.[4]

-

Spot a small amount from each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., 8:2 Hexane:Ethyl Acetate).

-

Visualize the spots under a UV lamp.

-

Combine the fractions that show a single spot corresponding to the Rf value of pure this compound.

6. Isolation of the Purified Compound

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Determine the purity of the final product using analytical techniques such as HPLC or NMR spectroscopy.

Visualizations

Caption: Workflow for the purification of this compound.

References

- 1. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]

- 2. files.sdiarticle5.com [files.sdiarticle5.com]

- 3. column-chromatography.com [column-chromatography.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]

- 10. orgsyn.org [orgsyn.org]

Application Note: Quantification of 3'-Methyl-4-O-methylhelichrysetin in Biological Samples using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3'-Methyl-4-O-methylhelichrysetin in biological matrices such as plasma and urine. This compound is a chalcone (B49325), a class of flavonoids, isolated from the bark of Cephalotaxus affine.[1] Given the pharmacological interest in flavonoids, a robust analytical method is crucial for pharmacokinetic, metabolic, and pharmacodynamic studies.[2][3] This protocol details the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, providing a foundation for researchers in drug development and related fields.

Introduction

This compound is a chalcone compound with potential biological activities.[1] The analysis of flavonoids and other phenolic compounds in biological samples is essential for understanding their bioavailability, metabolism, and effects in vivo.[4] LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying small molecules in complex matrices.[5][6] This document provides a comprehensive protocol for the determination of this compound, enabling researchers to conduct preclinical and clinical investigations.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for removing interferences and concentrating the analyte. Protein precipitation is a straightforward and effective method for plasma samples.

Materials:

-

Biological matrix (e.g., rat plasma, human urine)

-

This compound analytical standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another flavonoid not present in the sample)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Methanol (MeOH), HPLC grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

Procedure for Plasma Samples (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7][8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[7]

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Procedure for Urine Samples (Dilute-and-Shoot):

-

Thaw urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge at 5,000 x g for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the supernatant with 440 µL of the initial mobile phase and 10 µL of the internal standard working solution.

-

Vortex for 30 seconds and transfer to an autosampler vial.

Experimental Workflow Diagram

Caption: Workflow for biological sample preparation and LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for flavonoid analysis.[2]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

Time (min) %B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. The transition with the highest intensity should be used for quantification, and a second transition for confirmation.

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[9] Key validation parameters include:

-

Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

-

Selectivity: Evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and IS.

-

Matrix Effect: The effect of the biological matrix on ionization efficiency, which can be assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

-

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[10]

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² | Weighting |

|---|

| this compound | 1 - 1000 | >0.99 | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 1 | <20 | 80-120 | <20 | 80-120 |

| Low | 3 | <15 | 85-115 | <15 | 85-115 |

| Medium | 100 | <15 | 85-115 | <15 | 85-115 |

| High | 800 | <15 | 85-115 | <15 | 85-115 |

Table 3: Matrix Effect and Recovery

| QC Level | Matrix Factor | Recovery (%) |

|---|---|---|

| Low | 0.95 - 1.05 | >85 |

| High | 0.98 - 1.02 | >85 |

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet elucidated, many flavonoids are known to interact with key cellular signaling cascades, such as the mTOR pathway, which is a central regulator of cell growth, metabolism, and survival.[11][12]

Hypothetical Signaling Pathway Diagram

Caption: Potential interaction of this compound with the mTOR signaling pathway.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for pharmacokinetic and metabolic studies of this novel chalcone. The provided validation parameters and data table templates serve as a guide for establishing a reliable analytical method in a research setting. Further investigation is warranted to elucidate the specific biological activities and signaling pathways affected by this compound.

References

- 1. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]

- 2. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mTOR Signaling in Growth, Metabolism, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mTOR Signaling in Metabolic Stress Adaptation [mdpi.com]

Application Notes and Protocols for the Preparation of 3'-Methyl-4-O-methylhelichrysetin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methyl-4-O-methylhelichrysetin is a chalcone (B49325) compound that has garnered interest in various fields of life science research. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro or in vivo study to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.33 g/mol [1] |

| Appearance | Typically a solid powder |

| CAS Number | 109471-13-8 |

Solubility and Recommended Solvents

Based on available data, this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions for biological assays.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble.[2][3] A concentration of 10 mM is readily achievable, as some suppliers offer pre-made solutions at this concentration.[3] | The solvent of choice for most in vitro biological assays. Ensure the final concentration of DMSO in the experimental medium is non-toxic to the cells (typically <0.5%). |

| Chloroform | Soluble | Suitable for certain analytical techniques but generally not used for cell-based assays due to its toxicity. |

| Dichloromethane | Soluble | Similar to chloroform, it is used more for analytical purposes. |

| Ethyl Acetate | Soluble | Can be used for extraction and some analytical methods. |

| Acetone | Soluble | Another potential solvent for initial dissolution, but less common for biological stock solutions. |

Note: It is always recommended to perform a small-scale solubility test with a minute amount of the compound before preparing a large-volume stock solution.

Safety Precautions

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or goggles.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves).

-

Body Protection: Wear a lab coat.

-

Respiratory Protection: In case of insufficient ventilation or when handling the powder, use a certified respirator.[4]

-

-

Handling:

-

First Aid:

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

After skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[4]

-

If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Experimental Protocols

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene (B1209903) tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) = 314.33 g/mol

-

Desired Concentration (C) = 10 mM = 0.010 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

Mass (m) = 0.010 mol/L x 0.001 L x 314.33 g/mol = 0.0031433 g = 3.14 mg

-

-

Weighing the Compound:

-

Tare a sterile, empty vial on a calibrated analytical balance.

-

Carefully weigh approximately 3.14 mg of this compound powder directly into the tared vial. Record the exact weight.

-

-

Dissolving the Compound:

-

Add 1 mL of anhydrous DMSO to the vial containing the weighed compound.

-

Cap the vial tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

-

-

Storage:

Working solutions for experiments are typically prepared by diluting the stock solution in the appropriate cell culture medium or buffer.

-

Example: Preparing a 10 µM working solution from a 10 mM stock solution.

-

Use the dilution formula: C₁V₁ = C₂V₂

-

C₁ = Concentration of the stock solution (10 mM)

-

V₁ = Volume of the stock solution to be used

-

C₂ = Desired concentration of the working solution (10 µM = 0.010 mM)

-

V₂ = Final volume of the working solution (e.g., 1 mL)

-

-

V₁ = (C₂V₂) / C₁ = (0.010 mM x 1 mL) / 10 mM = 0.001 mL = 1 µL

-

Therefore, add 1 µL of the 10 mM stock solution to 999 µL of the desired medium or buffer to obtain 1 mL of a 10 µM working solution.

-

Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Decision tree for solvent selection for this compound.

References

- 1. This compound | 109471-13-8 [chemicalbook.com]

- 2. This compound | Flavonoids | 109471-13-8 | Invivochem [invivochem.com]

- 3. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. scribd.com [scribd.com]

- 5. benchchem.com [benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. echemi.com [echemi.com]

- 8. gustavus.edu [gustavus.edu]

- 9. targetmol.cn [targetmol.cn]

Application of 3'-Methyl-4-O-methylhelichrysetin in Cancer Research: Application Notes and Protocols

Disclaimer: Direct experimental data on the anti-cancer applications of 3'-Methyl-4-O-methylhelichrysetin is limited in publicly available scientific literature. The following application notes and protocols are based on the established anti-cancer properties of structurally related chalcones and methylated flavonoids. This document is intended to serve as a guide for researchers and scientists to explore the potential of this compound as an anti-cancer agent.

Introduction

This compound is a chalcone (B49325), a class of natural compounds belonging to the flavonoid family. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] Numerous studies have demonstrated the potent anti-cancer activities of various chalcone derivatives, making them promising candidates for drug development.[1][2][3] Methylated flavonoids, a subclass of flavonoids, have also shown significant potential in cancer therapy. This document outlines potential applications and experimental protocols for investigating the anti-cancer effects of this compound, drawing parallels from research on similar compounds.

Potential Anti-Cancer Mechanisms

Based on the known mechanisms of action of other anti-cancer chalcones, this compound may exhibit its therapeutic effects through various pathways:

-

Induction of Apoptosis: Chalcones are known to trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as the Bcl-2 family, and activating caspases.[3][4]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, often at the G2/M phase.[5]

-

Inhibition of Signaling Pathways: Chalcones have been shown to interfere with key signaling pathways that are often dysregulated in cancer, including:

-

NF-κB Signaling: Inhibition of the NF-κB pathway can suppress cancer cell proliferation, survival, and inflammation.[6]

-

JAK-STAT Signaling: Targeting the JAK-STAT pathway can inhibit cancer cell growth and survival.[5]

-

PI3K/Akt/mTOR Signaling: Downregulation of this pathway can lead to decreased cell proliferation and survival.[7]

-

-

Anti-metastatic and Anti-angiogenic Effects: Some chalcones can inhibit the migration and invasion of cancer cells, as well as prevent the formation of new blood vessels that supply tumors.[6]

Quantitative Data from Structurally Related Chalcones

The following table summarizes the cytotoxic activity (IC50 values) of various methylated and substituted chalcones against different human cancer cell lines, providing a reference for the potential potency of this compound.

| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-hydroxychalcone | MDA-MB-231 | 4.6 | [3] |

| Xanthohumol | MDA-MB-231 | 6.7 | [3] |

| (E)-1-(3,4-dimethoxyphenyl)-3-(1-methyl-5-(3,4,5-trimethoxybenzoyl)-1H-indol-3-yl)prop-2-en-1-one | AW13516 | 0.96 | [1] |

| Chalcone with 4-methoxy substitution | MCF-7 | 3.44 ± 0.19 | [1] |

| Chalcone with 4-methoxy substitution | HepG2 | 4.64 ± 0.23 | [1] |

| Chalcone with 4-methoxy substitution | HCT116 | 6.31 ± 0.27 | [1] |

| Bis(thienyl) chalcone | MCF7 | 7.4 | [1] |

| Ethoxychalcone derivative | MDA-MB-231 | 53.47 | [1] |

| Polymethoxylated chalcone with nitro group | MCF-7 | 1.33 - 172.20 | [1] |

| O-methylated chalcone derivative 3 | HeLa | 5.92 | [7] |

| O-methylated chalcone derivative 3 | HepG2 | 3.03 | [7] |

| O-methylated chalcone derivative 3 | T24 | 4.88 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-cancer potential of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, HepG2)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 24, 48, or 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle, and signaling pathways.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p-STAT3, p-Akt, NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated cells and determine protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Hypothetical Signaling Pathway Inhibition by this compound

Caption: Potential inhibition of pro-survival signaling pathways by this compound.

General Experimental Workflow for Anti-Cancer Evaluation

Caption: A general workflow for evaluating the anti-cancer properties of a novel compound.

References

- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 3'-Methyl-4-O-methylhelichrysetin as a Putative Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological activities and specific molecular targets of 3'-Methyl-4-O-methylhelichrysetin have not been extensively characterized in published literature. The following application notes and protocols are based on the known activities of structurally similar chalcones and are provided as a guide for potential research applications. Experimental validation is required to confirm these proposed activities for this compound.

Introduction

This compound is a chalcone, a class of compounds belonging to the flavonoid family.[1] Chalcones are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, a structure that confers diverse biological activities.[1][2] This compound has been isolated from the bark of Cephalotaxus sinensis.[3][4] While its specific functions are yet to be fully elucidated, research on analogous chalcones suggests potential utility as a chemical probe in studying cellular signaling pathways, particularly those involved in inflammation and melanogenesis.[5][6] These structurally related compounds have been shown to modulate key signaling cascades, including the NF-κB and MAPK pathways.[5][6]

Potential Applications as a Chemical Probe

Based on the activities of structurally related chalcones, this compound could potentially be used as a chemical probe to:

-

Investigate Anti-Inflammatory Pathways: Modulate and study the signaling cascades involved in cellular inflammatory responses, such as the lipopolysaccharide (LPS)-induced inflammatory pathway in macrophages.

-

Elucidate Mechanisms of Melanogenesis: Probe the signaling pathways that regulate melanin (B1238610) synthesis in melanoma cell lines, such as those stimulated by α-melanocyte-stimulating hormone (α-MSH).

Data from Structurally Similar Chalcones

The following tables summarize quantitative data for chalcones structurally similar to this compound, providing a basis for designing experiments.

Table 1: Anti-Melanogenic Activity of 2′-hydroxy-3,6′-dimethoxychalcone (3,6'-DMC) in B16F10 Mouse Melanoma Cells [5]

| Parameter | Concentration of 3,6'-DMC | Result |

| Inhibition of Melanogenesis | 5 µM | ~31.42% inhibition compared to α-MSH control |

| Inhibition of Tyrosinase Activity | 5 µM | ~37.97% inhibition compared to α-MSH control |

Table 2: Anti-Inflammatory Activity of 2′-hydroxy-3,6′-dimethoxychalcone (3,6'-DMC) in LPS-stimulated RAW 264.7 Macrophages [5]

| Parameter | Concentration of 3,6'-DMC | Effect |

| Nitric Oxide (NO) Production | 2.5, 5, and 10 µM | Significant inhibition |

| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | 2.5, 5, and 10 µM | Decreased production |

Experimental Protocols

The following are detailed protocols for key experiments to validate the potential activities of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a selected cell line (e.g., RAW 264.7 macrophages or B16F10 melanoma cells).

Materials:

-

This compound

-

Cell line of interest (e.g., RAW 264.7 or B16F10)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a stock solution of this compound in DMSO. Further dilute with cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound).

-

Incubate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophages

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard curve solutions

-

24-well plates

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in inflammatory or melanogenesis signaling pathways.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-PKA, anti-PKA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound and/or a stimulant (e.g., LPS or α-MSH) for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL detection reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

Caption: General experimental workflow for evaluating the bioactivity of a chemical probe.

Caption: Putative anti-inflammatory signaling pathway modulation by the chemical probe.

Caption: Putative anti-melanogenesis signaling pathway modulation by the chemical probe.

References

- 1. Chalcones | lookchem [lookchem.com]

- 2. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]

- 3. This compound | CAS:109471-13-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of 3'-Methyl-4-O-methylhelichrysetin for Bioactivity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 3'-Methyl-4-O-methylhelichrysetin, a naturally occurring chalcone (B49325), to explore and potentially enhance its bioactive properties. Chalcones, a class of flavonoids, are known for their broad pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3] Derivatization of the parent compound by targeting its reactive hydroxyl group through O-alkylation and esterification is a strategic approach to modulate its physicochemical properties, such as solubility and bioavailability, and to investigate the structure-activity relationships (SAR) for improved therapeutic potential.[4] This guide offers a rationale for the derivatization, detailed synthetic protocols, methods for purification and characterization, and a suite of bioactivity assays to evaluate the synthesized derivatives.

Introduction to this compound

This compound is a chalcone with the chemical formula C₁₈H₁₈O₅.[5] As a member of the chalcone family, it is anticipated to possess a range of biological activities. Chalcones are characterized by an open-chain α,β-unsaturated ketone core structure, which is a key pharmacophore responsible for their diverse biological effects.[1] These compounds have been shown to modulate various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critically involved in inflammation and cancer.[4][6][7] While specific bioactivity data for this compound is not extensively documented in publicly available literature, its structural similarity to other bioactive chalcones suggests its potential as a lead compound for drug discovery.

Rationale for Derivatization:

The primary goal of derivatizing this compound is to systematically modify its chemical structure to enhance its therapeutic properties. The presence of a phenolic hydroxyl group provides a convenient handle for chemical modification.

-

O-Alkylation: Introducing various alkyl chains can increase the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability.

-

Esterification: Conversion of the hydroxyl group to an ester can create prodrugs that may exhibit altered solubility and be hydrolyzed in vivo to release the active parent compound.

By creating a library of derivatives, researchers can perform comprehensive SAR studies to identify the key structural features that contribute to the desired biological activity.

Experimental Protocols

Derivatization of this compound

2.1.1. General Protocol for O-Alkylation

This protocol describes the synthesis of O-alkyl derivatives of this compound using various alkyl halides.

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

-

Anhydrous acetone (B3395972) or dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.5 equivalents) dropwise to the reaction mixture.

-